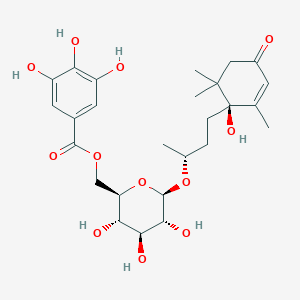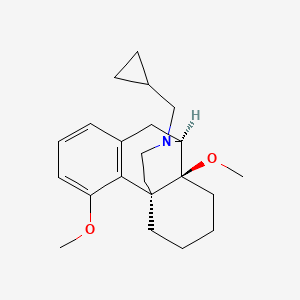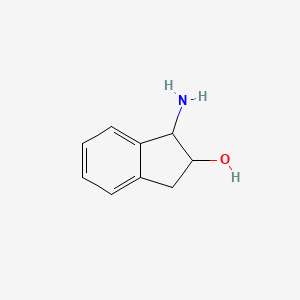
1-アミノ-2-インダノール
概要
説明
Synthesis Analysis
The synthesis of 1-Amino-2-indanol involves various strategies, highlighting the compound's versatility and the synthetic chemists' ingenuity. For instance, (Kim, An, & Ko, 2006) detailed the enantioselective synthesis of cis-1-Amino-2-indanol, emphasizing the control over the stereocenters during the synthesis. Another approach by (Yun et al., 2006) employed enantioselective enzymatic reactions, showcasing the use of lipase and transaminase for the synthesis of both trans- and cis-1-Amino-2-indanol with high diastereomeric and enantiomeric excesses.
科学的研究の応用
不斉触媒
1-アミノ-2-インダノール: は、BOXおよびPyBOX配位子における重要な部分構造体として機能し、これらの配位子は不斉触媒作用において広く使用されています . 1-アミノ-2-インダノールから誘導されたこれらの配位子は、カルボニル化合物のエナンチオ選択的還元において特に効率的であり、他のキラル1-アミノ-2-アルコール構造を凌駕しています .
キラル補助剤
この化合物は、いくつかの不斉変換においてキラル補助剤として使用されます。 例えば、ジアステレオ選択的エノラートアルキル化およびジアステレオ選択的還元に使用され、その剛直な環状骨格は高い立体制御を提供します .
創薬
1-アミノ-2-インダノール: は、様々な生物活性化合物における部分構造体です。 特に、インジナビル硫酸塩(クリキシバン®)(HIVプロテアーゼ阻害剤)やKNI-10006などの化合物に見られます .
オキサゾリン-アルコール配位子の合成
この化合物は、オキサゾリン-アルコール配位子の合成における出発物質です。 これらの配位子は、次にアルデヒドへのジエチル亜鉛の不斉付加反応に使用され、1-アミノ-2-インダノールの合成有機化学における汎用性を示しています .
エナンチオマー分離研究
1-アミノ-2-インダノール: は、エナンチオマー分離の研究においてキラルテスト化合物として使用されています。 超臨界流体クロマトグラフィー(SFC)やHPLCなどの技術は、キラル第一級アミンの分離を研究するためにこの化合物を使用しています .
医薬品のためのビルディングブロック
重要な成分として、1-アミノ-2-インダノールは、強力な医薬品の合成に関与しています。 インジナビル構造におけるその役割は、HIVなどの重大な疾患の治療薬の開発における重要性を強調しています.
酵素的分割
この化合物は、ラセミ体の酵素的分割にも適用されます。 このプロセスは、ラセミ体からエナンチオマー的に純粋な物質を得るために不可欠であり、様々な医薬品の製造に不可欠です .
化学的分割およびエピメリ化
1-アミノ-2-インダノール: は、化学的分割およびエピメリ化プロセスで使用されます。 これらの方法は、医薬品化学において重要な意味を持つエナンチオマー的に純粋な化合物の調製に不可欠です .
作用機序
Target of Action
1-Amino-2-indanol is an important building block in many areas of chemistry . It is used as a skeleton in many ligands, catalysts, and chiral auxiliaries . It has been incorporated in numerous bioactive structures .
Mode of Action
1-Amino-2-indanol plays a central role in organic synthesis as a ligand or chiral auxiliary due to its rigid cyclic skeleton . This structure is the key moiety of BOX and PyBOX ligands widely used in asymmetric catalysis . Notably, oxazaborilidine catalysts derived from cis-1-amino-2-indanol are often more efficient than other chiral 1-amino-2-alcohol structures in the enantioselective reduction in carbonyl compounds .
Biochemical Pathways
In addition, cis-1-amino-2-indanol is an important derivative when used as a chiral auxiliary in several asymmetric transformations, such as diastereoselective enolate alkylation or diastereoselective reduction . This compound, like other chiral amines, also has applications in the resolution of racemic carboxylic acid bearing a chiral carbon at position α .
Pharmacokinetics
It is known that the compound’s adme properties can impact its bioavailability .
Result of Action
1-Amino-2-indanol is also an interesting substructure for drug design. It is present in Indinavir sulfate (Crixivan®), an HIV protease inhibitor for the treatment of acquired immunodeficiency syndrome (AIDS) developed by Merck , or in KNI-10006 for anti-malarial treatment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-amino-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKSXMQWBYUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869736 | |
| Record name | 1-Amino-2,3-dihydro-1H-inden-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74165-73-4 | |
| Record name | 1-Amino-2-indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74165-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Yes, several studies utilize spectroscopic techniques to characterize 1-amino-2-indanol and its interactions. For example, infrared (IR) absorption and vibrational circular dichroism (VCD) spectroscopy were used to study the hydrogen bonding behavior of (1S,2R)-(-)-cis-1-amino-2-indanol in solutions. [] This study revealed that the molecule forms both intramolecular and intermolecular hydrogen bonds, influencing its overall conformation and interactions.
A: No, the different stereoisomers of 1-amino-2-indanol often exhibit distinct properties and applications. For instance, (1S,2R)-1-amino-2-indanol is a key component in the synthesis of Indinavir, an HIV protease inhibitor. [, ] This highlights the importance of stereochemical control in synthetic methodologies employing 1-amino-2-indanol.
- Asymmetric Reduction: It acts as a chiral ligand in ruthenium-catalyzed transfer hydrogenation reactions, facilitating the enantioselective synthesis of aryl alcohols. [] Notably, a trend observed in these reactions reveals that substrates bearing electron-withdrawing groups lead to higher enantiomeric excesses compared to those with electron-donating groups.
- Aldol Reactions: (1S,2R)-cis-1-amino-2-indanol can be transformed into effective chiral auxiliaries, such as oxazolidinones, employed in diastereoselective aldol reactions. [, ] These reactions facilitate the formation of enantioenriched anti-aldol products.
- Oxazaborolidine Catalyst: This compound can be utilized in the in situ synthesis of chiral oxazaborolidine catalysts, which find application in the enantioselective reduction of prochiral ketones to their corresponding alcohols. []
ANone: 1-amino-2-indanol, particularly its (1S,2R)-cis enantiomer, serves as a crucial building block in asymmetric synthesis. It is frequently employed as a chiral auxiliary or ligand in various reactions, including:
A: Yes, derivatives of 1-amino-2-indanol have shown promising catalytic properties. For instance, tridentate Schiff base chromium(III) complexes, derived from 1-amino-2-indanol, effectively catalyze the enantioselective ring opening of meso aziridines with trimethylsilyl azide (TMSN3). []
A: Yes, chiral bisoxazoline ligands, synthesized from (1R,2S)-(+)-cis-1-amino-2-indanol, have proven valuable in asymmetric catalysis. [] These ligands are particularly effective in enantioselective 1,3-dipolar cycloaddition reactions of nitrile imines with α-substituted and α,β-disubstituted α,β-unsaturated carbonyl compounds. [] This reaction provides a route to chiral dihydropyrazoles with high enantioselectivity.
A: Absolutely, computational methods, including density functional theory (DFT) calculations, are extensively utilized to investigate 1-amino-2-indanol. One study employed DFT calculations within the framework of the cluster-in-the-liquid model to simulate the IR and VCD spectra of (1S,2R)-(-)-cis-1-amino-2-indanol in solution. [] This study provided valuable insights into the molecule's conformational preferences and interactions with solvent molecules.
A: Yes, DFT calculations have been instrumental in understanding the mechanism and stereoselectivity of reactions catalyzed by 1-amino-2-indanol derivatives. For example, in the asymmetric Petasis reaction utilizing (1S,2R)-1-amino-2-indanol, DFT calculations shed light on the favored nucleophilic attack trajectory and the role of the chiral auxiliary in controlling stereochemistry. []
A: Yes, certain microorganisms demonstrate the ability to biotransform indene into valuable chiral compounds, including cis-(1S,2R)-indandiol, a precursor to cis-1-amino-2-indanol. This bioconversion has been successfully achieved using strains of Rhodococcus, Pseudomonas putida, and Escherichia coli. [] Interestingly, Gram-negative bacteria, such as P. putida and E. coli, exhibit higher tolerance to indene and its biotransformation products compared to Gram-positive Rhodococcus strains.
A: Yes, 1-amino-2-indanol has demonstrated the ability to form organized supramolecular structures. In one study, a chiral supramolecular organic fluorophore with a 2D layered network structure was created by combining 1-amino-2-indanol with 2-anthracenecarboxylic acid. [] Remarkably, this chiral fluorophore exhibits circularly polarized luminescence (CPL) in the solid state without fluorescence quenching, highlighting its potential in materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

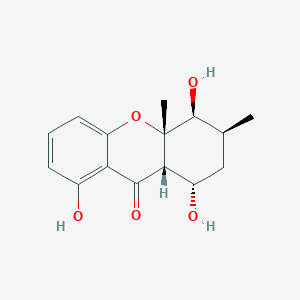
![Cucurbit[10]uril](/img/structure/B1258260.png)
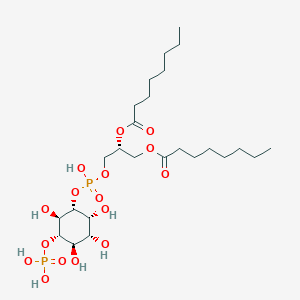
![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)
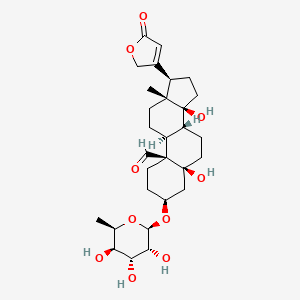
![Calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1258265.png)
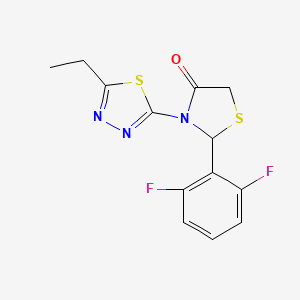


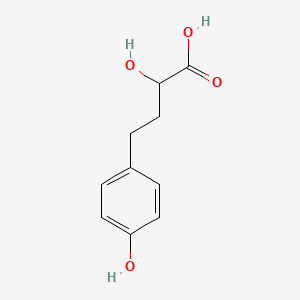
![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)

